2-(4-chlorophenyl)-N-(8-ethoxyquinolin-5-yl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(8-ethoxyquinolin-5-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 4-chlorophenyl group and an 8-ethoxyquinolin-5-yl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(8-ethoxyquinolin-5-yl)acetamide typically involves the following steps:
Formation of 8-ethoxyquinoline: This can be achieved by the ethylation of quinoline using ethyl iodide in the presence of a base such as potassium carbonate.
Synthesis of 4-chlorophenylacetic acid: This involves the chlorination of phenylacetic acid using thionyl chloride or phosphorus trichloride.
Amide Formation: The final step involves the coupling of 8-ethoxyquinoline with 4-chlorophenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, potentially leading to the formation of phenyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives with oxidized ethoxy groups.
Reduction: Phenyl derivatives with reduced chlorophenyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N-(8-ethoxyquinolin-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(8-ethoxyquinolin-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(quinolin-5-yl)acetamide: Lacks the ethoxy group, which may affect its biological activity and chemical reactivity.
2-(4-bromophenyl)-N-(8-ethoxyquinolin-5-yl)acetamide: Contains a bromine atom instead of chlorine, potentially altering its reactivity and interactions.
2-(4-chlorophenyl)-N-(8-methoxyquinolin-5-yl)acetamide: Features a methoxy group instead of an ethoxy group, which can influence its properties.
Uniqueness
2-(4-chlorophenyl)-N-(8-ethoxyquinolin-5-yl)acetamide is unique due to the presence of both the 4-chlorophenyl and 8-ethoxyquinolin-5-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H17ClN2O2 |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(8-ethoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-24-17-10-9-16(15-4-3-11-21-19(15)17)22-18(23)12-13-5-7-14(20)8-6-13/h3-11H,2,12H2,1H3,(H,22,23) |
InChI Key |
KQEZXHRLSXFACJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)CC3=CC=C(C=C3)Cl)C=CC=N2 |
Origin of Product |
United States |
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